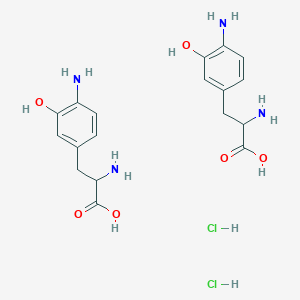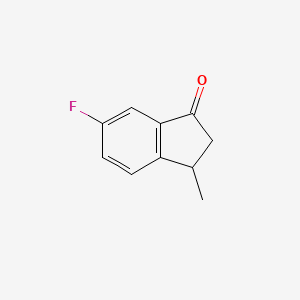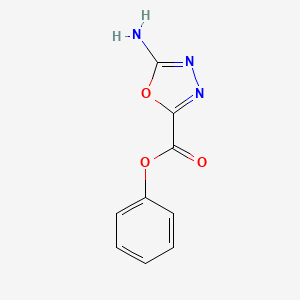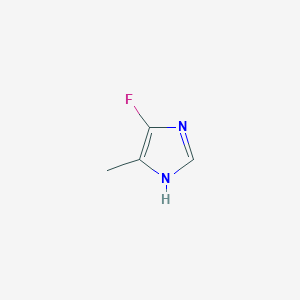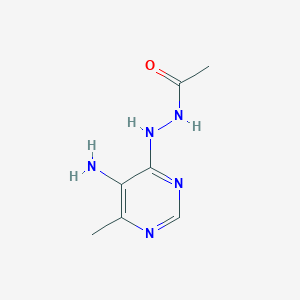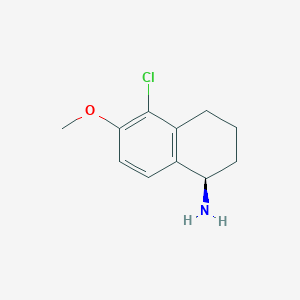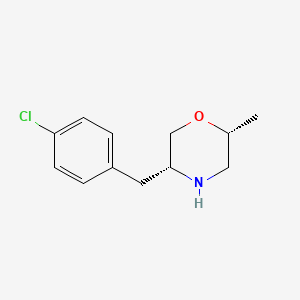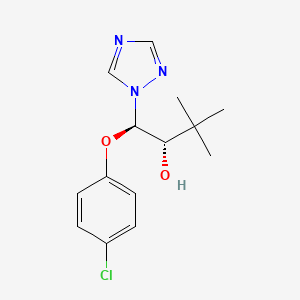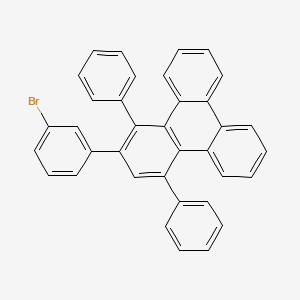
5-Chloropyridine-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyridine-2-sulfinic acid is an organosulfur compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a sulfinic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-2-sulfinic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the sulfinic acid group. One common method includes the reaction of 5-chloropyridine with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of 5-Chloropyridine-2-sulfinic acid may involve large-scale chlorination processes followed by sulfonation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The scalability of these methods makes them suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyridine derivatives. These products have diverse applications in different chemical industries.
Applications De Recherche Scientifique
5-Chloropyridine-2-sulfinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloropyridine-2-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A halogenated pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another isomer with applications in pharmaceuticals and agrochemicals.
4-Chloropyridine: Used in the production of various chemical intermediates.
Uniqueness
5-Chloropyridine-2-sulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its isomers and other related compounds.
Propriétés
Formule moléculaire |
C5H4ClNO2S |
|---|---|
Poids moléculaire |
177.61 g/mol |
Nom IUPAC |
5-chloropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9) |
Clé InChI |
LAVHKURITXFJLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


